molecular formula C10H12ClN5O B279705 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

货号: B279705
分子量: 253.69 g/mol
InChI 键: MQVMYBVZTXORDB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide, also known as JNJ-42756493, is a small molecule inhibitor of the protein Wnt pathway. Wnt pathway plays a crucial role in embryonic development and tissue regeneration, but its dysregulation has been linked to various diseases, including cancer, fibrosis, and neurodegenerative disorders. JNJ-42756493 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

作用机制

4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide is a small molecule inhibitor of the Wnt pathway. The Wnt pathway is a signaling pathway that plays a crucial role in embryonic development and tissue regeneration. Dysregulation of the Wnt pathway has been linked to various diseases, including cancer, fibrosis, and neurodegenerative disorders. The Wnt pathway is activated by binding of Wnt ligands to the Frizzled receptor and LRP5/6 co-receptors, leading to the stabilization and nuclear translocation of β-catenin. Nuclear β-catenin then binds to TCF/LEF transcription factors, leading to the upregulation of Wnt target genes.
This compound inhibits the Wnt pathway by binding to the Porcupine enzyme, which is responsible for the palmitoylation and secretion of Wnt ligands. Inhibition of Porcupine by this compound results in decreased secretion of Wnt ligands, leading to decreased activation of the Wnt pathway and reduced expression of Wnt target genes.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of various cancer types. Inhibition of the Wnt pathway by this compound results in decreased cell growth, induction of apoptosis, and inhibition of tumor growth. This compound has also been shown to reduce fibrosis in preclinical models of liver fibrosis and idiopathic pulmonary fibrosis. Inhibition of the Wnt pathway by this compound results in decreased deposition of extracellular matrix proteins, leading to reduced fibrosis. In preclinical models of Alzheimer's disease and Parkinson's disease, this compound has been shown to promote neuronal survival and reduce neuroinflammation.

实验室实验的优点和局限性

4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has shown potent activity in preclinical models of various diseases, making it a promising therapeutic agent. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its efficacy in vivo.

未来方向

For the study of 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide include the development of more potent and selective inhibitors of the Wnt pathway and the investigation of the role of the pathway in other diseases.

合成方法

The synthesis of 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide was first reported by Johnson and Johnson Pharmaceutical Research and Development in 2012. The synthesis involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with N-methyl-N-(pyridin-3-yl)formamide and trifluoroacetic acid to yield this compound. The overall yield of the synthesis is 18%.

科学研究应用

4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of various diseases. In cancer, this compound has shown potent anti-tumor activity in vitro and in vivo in multiple cancer types, including breast, colon, lung, and liver cancer. This compound inhibits the Wnt pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. Inhibition of the Wnt pathway by this compound results in decreased cell growth, induction of apoptosis, and inhibition of tumor growth.
In fibrosis, this compound has shown promising results in preclinical models of liver fibrosis and idiopathic pulmonary fibrosis. Fibrosis is characterized by excessive deposition of extracellular matrix proteins, leading to organ dysfunction and failure. The Wnt pathway has been implicated in the pathogenesis of fibrosis, and this compound has been shown to inhibit the Wnt pathway and reduce fibrosis in preclinical models.
In neurodegenerative disorders, this compound has shown potential as a disease-modifying agent in preclinical models of Alzheimer's disease and Parkinson's disease. The Wnt pathway has been shown to play a role in the pathogenesis of these disorders, and this compound has been shown to promote neuronal survival and reduce neuroinflammation in preclinical models.

属性

分子式

C10H12ClN5O

分子量

253.69 g/mol

IUPAC 名称

4-chloro-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C10H12ClN5O/c1-15-7(3-4-13-15)5-12-10(17)9-8(11)6-14-16(9)2/h3-4,6H,5H2,1-2H3,(H,12,17)

InChI 键

MQVMYBVZTXORDB-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)CNC(=O)C2=C(C=NN2C)Cl

规范 SMILES

CN1C(=CC=N1)CNC(=O)C2=C(C=NN2C)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。